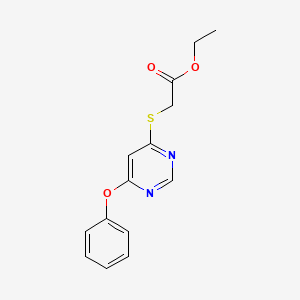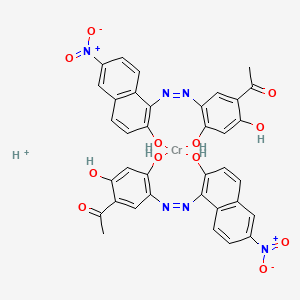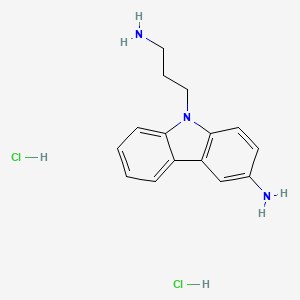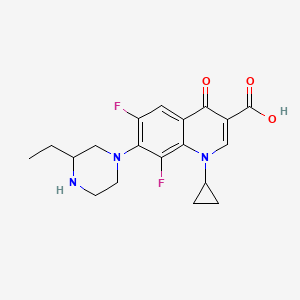
Einecs 302-167-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 302-167-8, also known as 2,4,6-trichlorophenol, is a chemical compound that belongs to the class of chlorinated phenols. It is widely used in various industrial applications due to its antimicrobial properties. This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorophenol can be synthesized through the chlorination of phenol. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 6 positions on the phenol ring.
Industrial Production Methods
In industrial settings, 2,4,6-trichlorophenol is produced using large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Trichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: It can be reduced to form less chlorinated phenols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4,6-Trichlorophenol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other chlorinated compounds.
Biology: It is studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Research is conducted on its potential use as an antiseptic or disinfectant.
Industry: It is used in the production of pesticides, herbicides, and preservatives.
Wirkmechanismus
The antimicrobial properties of 2,4,6-trichlorophenol are attributed to its ability to disrupt microbial cell membranes. It interacts with the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents. This leads to cell death and inhibition of microbial growth. The compound also interferes with enzymatic activities within the microbial cells, further contributing to its antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trichlorophenol can be compared with other chlorinated phenols such as:
2,4-Dichlorophenol: Similar structure but with one less chlorine atom, resulting in different reactivity and applications.
Pentachlorophenol: Contains five chlorine atoms, making it more toxic and used primarily as a pesticide and wood preservative.
4-Chlorophenol: Contains only one chlorine atom, used in the synthesis of pharmaceuticals and dyes.
The uniqueness of 2,4,6-trichlorophenol lies in its balanced chlorination, which provides optimal antimicrobial properties while maintaining manageable toxicity levels for various applications.
Eigenschaften
CAS-Nummer |
94094-65-2 |
|---|---|
Molekularformel |
C40H64N4O6 |
Molekulargewicht |
697.0 g/mol |
IUPAC-Name |
1,4-bis[3-(dimethylamino)propylamino]anthracene-9,10-dione;2-ethylhexanoic acid |
InChI |
InChI=1S/C24H32N4O2.2C8H16O2/c1-27(2)15-7-13-25-19-11-12-20(26-14-8-16-28(3)4)22-21(19)23(29)17-9-5-6-10-18(17)24(22)30;2*1-3-5-6-7(4-2)8(9)10/h5-6,9-12,25-26H,7-8,13-16H2,1-4H3;2*7H,3-6H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
TWNMHUZCMRABAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CN(C)CCCNC1=C2C(=C(C=C1)NCCCN(C)C)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



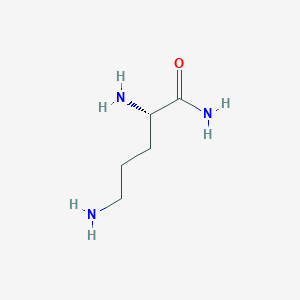
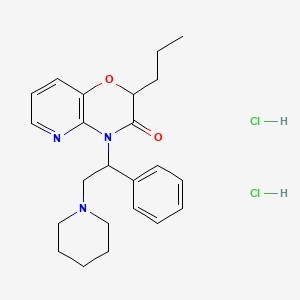
![Azd 9821 [who-DD]](/img/structure/B12706430.png)
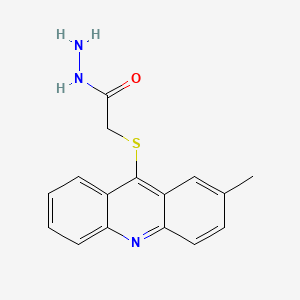
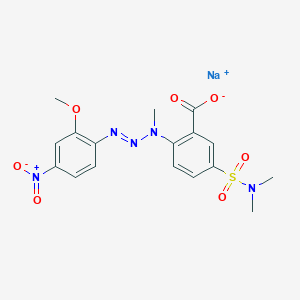
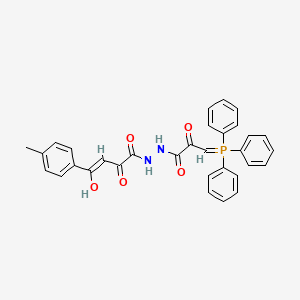
![2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine](/img/structure/B12706445.png)


